Kinetic Superiority in GDP-Mannose Pyrophosphorylase Activity
Native α-D-mannose 1-phosphate (compound 46) exhibits a KM of 40 ± 6 μM, kcat of 360 ± 16 min⁻¹, and catalytic efficiency (kcat/KM) of 9 ± 3 min⁻¹·μM⁻¹ with GDP-mannose pyrophosphorylase from Salmonella enterica. In contrast, the 6-deoxy analog shows a KM of 70 ± 13 μM and kcat/KM of 4 ± 1, representing a 2.25-fold reduction in efficiency. The 6-methoxy analog exhibits a KM of 120 ± 18 μM and kcat/KM of 0.23 ± 0.06 (39-fold reduction). The 2-methoxy analog displays a KM of 4000 ± 1100 μM and kcat/KM of 0.02 ± 0.01 (450-fold reduction) [1].
| Evidence Dimension | Enzyme kinetics (KM, kcat, kcat/KM) |
|---|---|
| Target Compound Data | KM = 40 ± 6 μM; kcat = 360 ± 16 min⁻¹; kcat/KM = 9 ± 3 min⁻¹·μM⁻¹ |
| Comparator Or Baseline | 6-deoxy analog: KM = 70 ± 13 μM, kcat/KM = 4 ± 1; 6-methoxy analog: KM = 120 ± 18 μM, kcat/KM = 0.23 ± 0.06; 2-methoxy analog: KM = 4000 ± 1100 μM, kcat/KM = 0.02 ± 0.01 |
| Quantified Difference | 2.25-fold (6-deoxy), 39-fold (6-methoxy), 450-fold (2-methoxy) reduction in catalytic efficiency |
| Conditions | GDP-mannose pyrophosphorylase from S. enterica; colorimetric assay; pH and temperature not specified in source |
Why This Matters
Ensures selection of the correct substrate for efficient chemoenzymatic synthesis of GDP-mannose and its analogs, critical for glycobiology research.
- [1] Zou L, et al. Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica. Beilstein J Org Chem. 2012;8:1219-1226. doi:10.3762/bjoc.8.136. View Source
